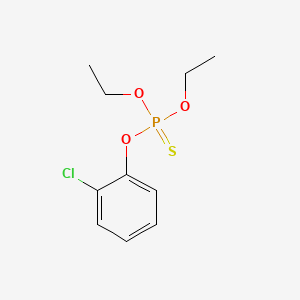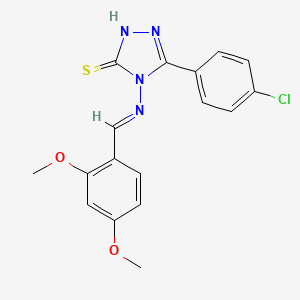![molecular formula C19H19N3O2 B12008570 2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B12008570.png)
2-(2,4-dimethylphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a complex structure that includes an indole moiety, a hydrazide group, and a dimethylphenoxy group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(2,4-dimethylphenoxy)acetohydrazide: This step involves the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate under reflux conditions.
Condensation Reaction: The hydrazide is then reacted with indole-3-carboxaldehyde in the presence of an acid catalyst to form the final product, 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide. This condensation reaction is typically carried out in ethanol or methanol as a solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazide group, converting it to corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development. Studies focus on its efficacy, toxicity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, while the hydrazide group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
2-(2,4-Dimethylphenoxy)acetohydrazide: Lacks the indole moiety, making it less complex and potentially less biologically active.
N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide: Lacks the dimethylphenoxy group, which may affect its solubility and reactivity.
2-(2,4-Dimethylphenoxy)-N’-[(E)-benzylidene]acetohydrazide: Similar structure but with a benzylidene group instead of the indole moiety, leading to different biological activities.
Uniqueness
2-(2,4-Dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to the combination of the indole and dimethylphenoxy groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of 2-(2,4-dimethylphenoxy)-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
2-(2,4-dimethylphenoxy)-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-8-18(14(2)9-13)24-12-19(23)22-21-11-15-10-20-17-6-4-3-5-16(15)17/h3-11,20H,12H2,1-2H3,(H,22,23)/b21-11+ |
InChI 键 |
IOOTWNVADQMPLI-SRZZPIQSSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CNC3=CC=CC=C32)C |
规范 SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CNC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-(4-methoxyphenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008510.png)
![5-(2,4-Dichlorophenyl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008522.png)

![5-(4-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12008535.png)

![N-[(E)-(2-nitrophenyl)methylideneamino]octadecanamide](/img/structure/B12008541.png)
![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12008543.png)

![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008551.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008555.png)
![N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12008557.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenyl-2,5-pyrrolidinedione](/img/structure/B12008572.png)
